molecular formula C8H9N5 B12239005 N-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-amine

N-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-amine

Cat. No.: B12239005
M. Wt: 175.19 g/mol
InChI Key: NSVCPSQWUFJVRP-UHFFFAOYSA-N
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Description

N-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-amine is an organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-amine typically involves the reaction of 1-methyl-1H-pyrazole with 2-chloropyrazine under specific conditions. One common method includes the use of a Buchwald-Hartwig amination reaction, where the pyrazole and pyrazine derivatives are coupled in the presence of a palladium catalyst, such as Pd2(dba)3, and a ligand like xantphos . The reaction is carried out in a suitable solvent, such as toluene, and a base like cesium carbonate (Cs2CO3) is used to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazine ring are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield pyrazine N-oxides, while reduction can produce various reduced forms of the pyrazine ring

Scientific Research Applications

N-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-amine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-amine is unique due to its specific combination of pyrazole and pyrazine rings, which confer distinct electronic and steric properties

Properties

Molecular Formula

C8H9N5

Molecular Weight

175.19 g/mol

IUPAC Name

N-(1-methylpyrazol-4-yl)pyrazin-2-amine

InChI

InChI=1S/C8H9N5/c1-13-6-7(4-11-13)12-8-5-9-2-3-10-8/h2-6H,1H3,(H,10,12)

InChI Key

NSVCPSQWUFJVRP-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NC2=NC=CN=C2

Origin of Product

United States

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